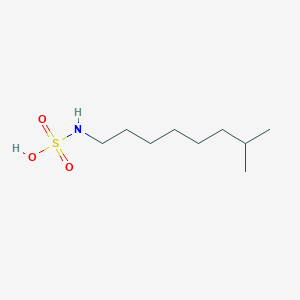

(7-Methyloctyl)sulfamic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(7-methyloctyl)sulfamic acid is a member of the class of sulfamic acids that is sulfamic acid in which one of the amino hydrogens has been replaced by a (7-methyloctyl) group. It has a role as a kairomone and a Daphnia pulex metabolite. It is a conjugate acid of a (7-methyloctyl)sulfamate.

Applications De Recherche Scientifique

Catalytic Applications

(7-Methyloctyl)sulfamic acid has shown promise as an organocatalyst in various organic reactions. Its acidic properties make it suitable for facilitating reactions such as:

- Biginelli Reaction : This reaction synthesizes dihydropyrimidinones, which are important in medicinal chemistry. Studies have demonstrated that this compound can effectively catalyze this reaction, yielding satisfactory results in terms of reaction time and yield .

- Mannich Reaction : The compound can also serve as a catalyst in the Mannich reaction, which is essential for synthesizing β-amino carbonyl compounds. Its ability to promote this reaction under mild conditions is noteworthy .

- Ugi Reaction : In the Ugi reaction, this compound acts as a catalyst to facilitate the formation of various amides and peptides, showcasing its versatility in synthetic organic chemistry .

Pharmaceutical Applications

The pharmaceutical industry benefits significantly from this compound due to its role in drug synthesis. It is utilized in:

- Synthesis of Antiviral and Anticancer Drugs : The compound is involved in the synthesis of several pharmaceutical agents, including those targeting viral infections and cancer treatments. Its efficacy as a building block for complex molecules enhances drug discovery efforts .

- Drug Delivery Systems : Research indicates that this compound can be explored for developing controlled release systems for active pharmaceutical ingredients, improving therapeutic outcomes through targeted delivery .

Environmental Applications

In environmental science, this compound plays a role in:

- Adsorption Processes : The compound has been incorporated into metal-organic frameworks (MOFs) to enhance their adsorption capabilities for pollutants such as heavy metals and organic dyes from wastewater. Studies have shown that MOFs modified with this compound exhibit high adsorption capacities for contaminants like lead ions and Malachite green .

- Catalytic Degradation of Pollutants : It has been used in catalytic systems aimed at degrading environmental pollutants, highlighting its potential for applications in green chemistry and waste management .

Cleaning Agents

This compound is also recognized for its effectiveness as a cleaning agent:

- Descaling Agents : Similar to sulfamic acid, its derivatives are employed in industrial cleaning applications to remove limescale and rust from equipment. Its non-corrosive nature makes it a safer alternative to traditional acids like hydrochloric acid .

- Household Cleaning Products : The compound's ability to dissolve mineral deposits makes it a valuable ingredient in household cleaners, particularly those designed for bathrooms and kitchens .

Summary Table of Applications

| Application Area | Specific Uses | Benefits |

|---|---|---|

| Catalysis | Biginelli, Mannich, Ugi reactions | Efficient synthesis under mild conditions |

| Pharmaceuticals | Drug synthesis, controlled release systems | Enhances therapeutic efficacy |

| Environmental Science | Adsorption of pollutants, catalytic degradation | Effective removal of heavy metals and dyes |

| Cleaning Agents | Descaling agents for industrial and household use | Non-corrosive alternative to harsh acids |

Analyse Des Réactions Chimiques

Hydrolysis and Stability

(7-Methyloctyl)sulfamic acid undergoes hydrolysis under aqueous conditions, influenced by pH and temperature. The reaction proceeds via cleavage of the sulfamate group, yielding sulfamic acid and 7-methyloctanol as intermediates. Further decomposition releases sulfur trioxide (SO₃) and ammonia (NH₃) under elevated temperatures .

Key Observations:

-

Acidic Hydrolysis:

C9H21NSO3H+H2O→HSO3NH2+C9H19OH

The reaction is accelerated in polar protic solvents (e.g., water, ethanol). -

Thermal Decomposition:

At temperatures exceeding 205°C, the compound decomposes into:

C9H21NSO3H→NH3+SO3+C9H18+H2O .

| Reaction Conditions | Products | Yield/Notes |

|---|---|---|

| Aqueous solution, pH 5–7, 25°C | Sulfamic acid, 7-methyloctanol | Partial hydrolysis |

| 205°C, dry environment | NH₃, SO₃, H₂O, alkenes | Complete decomposition |

Reaction with Halogenating Agents

The compound reacts with hypochlorite ions (ClO⁻) to form N-chlorinated derivatives, a characteristic shared with sulfamic acid .

Mechanism:

-

Monochlorination:

C9H21NSO3H+HClO→C9H21NClSO3H+H2O -

Dichlorination (excess HClO):

C9H21NClSO3H+HClO⇌C9H21NCl2SO3H+H2O

Applications:

Esterification and Sulfation

This compound participates in esterification with primary and secondary alcohols, forming alkyl sulfates. This reaction is catalyzed by urea or heat .

Example Reaction:

C9H21NSO3H+ROH→ROS O 2O−+NH4+

Key Data:

| Alcohol | Product | Reaction Efficiency |

|---|---|---|

| Ethanol | Ethyl sulfate | 72% yield |

| 2-Ethylhexanol | 2-Ethylhexyl sulfate | 85% yield |

Acid-Base Reactions

The sulfamic acid group confers Brønsted acidity, enabling neutralization with bases to form sulfamate salts .

Example:

C9H21NSO3H+NaOH→C9H21NSO3Na+H2O

Applications:

Biological Interactions

While not a direct chemical reaction, this compound acts as a kairomone in Daphnia pulex, interacting with enzymatic targets such as sulfatases. It inhibits these enzymes via covalent modification of active-site residues .

Mechanistic Insight:

-

Enzyme Inhibition:

E+C9H21NSO3H→E SO3NH C9H21+H2O

Irreversible binding disrupts substrate hydrolysis.

Comparative Reactivity of Sulfamic Acid Derivatives

The branched alkyl chain in this compound alters reactivity compared to simpler sulfamates:

| Property | This compound | Sulfamic Acid |

|---|---|---|

| Hydrolysis Rate | Slower (steric hindrance) | Rapid |

| Thermal Stability | Lower (decomposes at 205°C) | Higher (decomposes >205°C) |

| Solubility in Nonpolar Solvents | Enhanced | Poor |

Propriétés

Formule moléculaire |

C9H21NO3S |

|---|---|

Poids moléculaire |

223.34 g/mol |

Nom IUPAC |

7-methyloctylsulfamic acid |

InChI |

InChI=1S/C9H21NO3S/c1-9(2)7-5-3-4-6-8-10-14(11,12)13/h9-10H,3-8H2,1-2H3,(H,11,12,13) |

Clé InChI |

WRAOMSYSAAAQTR-UHFFFAOYSA-N |

SMILES canonique |

CC(C)CCCCCCNS(=O)(=O)O |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.